1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-benzyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c30-32(31,21-9-6-12-25-17-21)28-15-13-27(14-16-28)19-24-26-22-10-4-5-11-23(22)29(24)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDIZWJEGDVTLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the benzyl group: Benzylation of the benzimidazole core can be carried out using benzyl halides in the presence of a base such as potassium carbonate.
Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a pyridin-3-ylsulfonyl group through nucleophilic substitution reactions.
Coupling of the piperazine derivative with the benzimidazole core: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Variations on the Benzimidazole Core
Compound 19 (1-Benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole) :
- Structure : Replaces the sulfonylpiperazine group with a 4-methoxybenzylthio substituent.
- Synthesis : Uses aliphatic alcohols and sodium hydride under inert conditions, followed by purification via column chromatography or recrystallization .
- Key Difference : The thioether linkage may reduce metabolic stability compared to the sulfonyl group in the target compound.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (BLD Pharm) :
2.2. Pharmacological Activity Comparisons
Antimicrobial Derivatives () :
- 2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives exhibited antibacterial and antifungal activity (MIC values: 8–64 µg/mL) against S. aureus and C. albicans.
- Key Insight : The pyridin-3-yl group enhances antimicrobial efficacy, suggesting the target compound’s sulfonylpiperazine-pyridine system could be optimized for similar applications .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-Benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 447.6 g/mol
- CAS Number : 1173036-65-1
Research indicates that compounds similar to 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole interact with various biological pathways, particularly those involving:
- DNA Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to apoptosis in cancer cells.
- Kinase Inhibition : The compound may exhibit selective inhibition of certain kinases involved in cancer progression, similar to other benzimidazole derivatives which have shown inhibitory activity against BRAF and CRAF kinases .
Anticancer Activity
A study evaluating a series of benzo[d]imidazole derivatives found that some exhibited significant antiproliferative effects against human cancer cell lines. The activity was attributed to their ability to bind to DNA and inhibit topoisomerase I, leading to cell cycle arrest and apoptosis .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BBZ 11a | A375 (melanoma) | 0.045 | Topoisomerase I inhibition |
| BBZ 12b | U937 (leukemia) | 0.032 | DNA binding and stabilization |
Neuroprotective Effects
Recent studies have suggested that related compounds may also possess neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This opens avenues for exploring the compound's use in treating neurodegenerative diseases.
Study 1: Antiproliferative Activity
In a detailed investigation involving various benzimidazole derivatives, including our compound of interest, it was found that these compounds displayed varying degrees of antiproliferative activity against a panel of human cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions at the benzimidazole core significantly enhanced biological activity .
Study 2: Mechanistic Insights
A mechanistic study using molecular dynamics simulations revealed that the compound interacts with DNA primarily through hydrophobic interactions and hydrogen bonding. This interaction was critical for its anticancer efficacy, as it stabilizes DNA structures and inhibits topoisomerase activity, leading to increased cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
